molecular formula C22H17Cl2N3O2S B3692201 2,4-dichloro-N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)benzamide CAS No. 6622-33-9

2,4-dichloro-N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)benzamide

Cat. No.: B3692201
CAS No.: 6622-33-9
M. Wt: 458.4 g/mol
InChI Key: IBYCDUNWWGDDOG-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)benzamide is a complex organic compound with the molecular formula C22H17Cl2N3O2S It is known for its unique chemical structure, which includes dichlorobenzamide and phenylacetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of 2,4-dichlorobenzoyl chloride: This is achieved by reacting 2,4-dichlorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Preparation of 3-amino-N-(phenylacetyl)benzamide: This intermediate is synthesized by reacting 3-aminobenzamide with phenylacetyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves the coupling of 2,4-dichlorobenzoyl chloride with 3-amino-N-(phenylacetyl)benzamide in the presence of a base like pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

2,4-dichloro-N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N-(3-{[(phenylacetyl)carbamoyl]amino}phenyl)benzamide: Similar structure but lacks the thio group.

    2,4-dichloro-N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)thiobenzamide: Contains a thiobenzamide group instead of benzamide.

Uniqueness

2,4-dichloro-N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)benzamide is unique due to the presence of both dichlorobenzamide and phenylacetyl groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

2,4-dichloro-N-[3-[(2-phenylacetyl)carbamothioylamino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O2S/c23-15-9-10-18(19(24)12-15)21(29)25-16-7-4-8-17(13-16)26-22(30)27-20(28)11-14-5-2-1-3-6-14/h1-10,12-13H,11H2,(H,25,29)(H2,26,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYCDUNWWGDDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361891
Record name STK038284
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6622-33-9
Record name STK038284
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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